Disulfide, bis(3-nitrobenzoyl)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

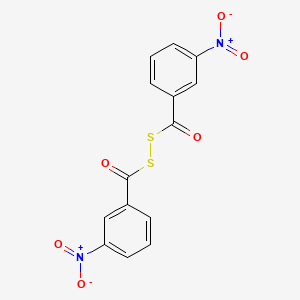

Disulfide, bis(3-nitrobenzoyl) is a compound characterized by the presence of two 3-nitrobenzoyl groups connected via a disulfide bond. Disulfide bonds play a crucial role in the structural stabilization of many important molecules, including proteins and peptides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(3-nitrobenzoyl) typically involves the reaction of thiols with oxidizing agents to form disulfide bonds. One common method is the reaction of a thiol with 1-chlorobenzotriazole (BtCl), which forms the benzotriazolated thiol (RSBt). This intermediate then reacts with another thiol to form the disulfide bond without the need for harsh oxidizing agents . Another method involves the use of N-thiohydroxy succinimide esters (NTSEs) as versatile reagents for the synthesis of disulfides under mild conditions .

Industrial Production Methods: Industrial production of disulfides often involves the use of organophosphorus sulfenyl bromides as activating agents. This method allows for the synthesis of unsymmetrical disulfides in good to excellent yields under mild conditions . Additionally, the use of riboflavin-derived organocatalysts and molecular iodine has been shown to promote the aerobic oxidation of thiols to disulfides under metal-free mild conditions .

Chemical Reactions Analysis

Types of Reactions: Disulfide, bis(3-nitrobenzoyl) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The interconversion between dithiol and disulfide groups is a redox reaction, where the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as molecular iodine and riboflavin-derived organocatalysts for the oxidation of thiols to disulfides . For reduction reactions, reagents like glutathione can be used to reduce disulfide bonds back to thiols .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of thiols typically results in the formation of disulfides, while reduction reactions yield free thiols .

Scientific Research Applications

Disulfide, bis(3-nitrobenzoyl) has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, disulfide bonds are crucial for the folding and structural stabilization of proteins and peptides . In medicine, disulfide-containing compounds are explored for their potential therapeutic applications, including the development of drugs that target specific molecular pathways . In industry, disulfides are used in the production of various materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of disulfide, bis(3-nitrobenzoyl) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in the structural stabilization of proteins and peptides by forming covalent links between cysteine residues . The interconversion between dithiol and disulfide groups is a redox reaction, where the disulfide form is in the oxidized state, and the dithiol form is in the reduced state . This redox interconversion is often mediated by enzymes such as thioredoxin and protein disulfide isomerases .

Comparison with Similar Compounds

Disulfide, bis(3-nitrobenzoyl) can be compared with other disulfide-containing compounds, such as disulfiram and cystine. Disulfiram is a carbamate derivative used to treat alcohol addiction by inhibiting aldehyde dehydrogenase . Cystine is a naturally occurring amino acid that forms disulfide bonds in proteins and peptides

List of Similar Compounds:- Disulfiram

- Cystine

- N-thiohydroxy succinimide esters (NTSEs)

- Organophosphorus sulfenyl bromides

Properties

CAS No. |

106274-98-0 |

|---|---|

Molecular Formula |

C14H8N2O6S2 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

S-(3-nitrobenzoyl)sulfanyl 3-nitrobenzenecarbothioate |

InChI |

InChI=1S/C14H8N2O6S2/c17-13(9-3-1-5-11(7-9)15(19)20)23-24-14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |

InChI Key |

JERYZADCABLMOS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)SSC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.